9-Octadecenoic acid (9Z)-, dodecyl ester

Catalog No.
S628010
CAS No.
36078-10-1
M.F
C30H58O2
M. Wt
450.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Octadecenoic acid (9Z)-, dodecyl ester

Formulators seeking sustainable emollients often compromise between environmental impact and sensory performance. Lauryl oleate (CAS 36078-10-1) eliminates this compromise: 100% bio-based, biodegradable liquid ester with a low melting point (~14.5°C) and medium spreading (~700 mm²/10 min), matching mineral oil sensory while reducing CO2 footprint by ~30%. • Superior wetting of coated pigments vs mineral oil, uniform color in makeup. • Non-occlusive breathable film for baby/sensitive skin. • Enhances API delivery in transdermal creams without heavy occlusion. In stock, ships worldwide.

CAS Number

36078-10-1

Product Name

9-Octadecenoic acid (9Z)-, dodecyl ester

IUPAC Name

dodecyl octadec-9-enoate

Molecular Formula

C30H58O2

Molecular Weight

450.8 g/mol

InChI

InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h16-17H,3-15,18-29H2,1-2H3

InChI Key

OXPCWUWUWIWSGI-UHFFFAOYSA-N

Synonyms

dodecanyl octadecenoate, dodecyl oleate

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC

The exact mass of the compound Lauryl oleate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥95%

Package Size

25 g, 25 ml, 118 ml

9-Octadecenoic acid (9Z)-, dodecyl ester (CAS 36078-10-1), commonly known as lauryl oleate or dodecyl oleate, is a long-chain, unsaturated wax ester highly valued in industrial and cosmetic procurement. Characterized by a low melting point (~14.5 °C) and a medium-spreading coefficient (~700 mm²/10 min), it remains a lipophilic liquid at room temperature [1]. As a 100% bio-based and fully biodegradable compound, lauryl oleate is primarily procured as a sustainable drop-in replacement for fossil-derived mineral oils . Its unique ester polarity and skin-conditioning properties make it a critical baseline material for formulating lightweight emollients, transdermal penetration enhancers, and high-load pigment dispersions.

Procurement Fit

1
Physical State
Low-melting wax ester; remains liquid at ambient temperatures for easy handling.
2
Lipophilicity
High calculated LogP supports lipid-phase partitioning and substantivity in formulations.
3
Molecular Design
C12 alcohol and C18:1 acid combination yields distinct fluidity compared to saturated or shorter-chain esters.

Substituting lauryl oleate with generic mineral oil sacrifices critical sustainability metrics, including biodegradability and renewable sourcing, while also degrading the formulation's ability to wet hydrophobically coated pigments . Conversely, replacing it with shorter-chain esters like isopropyl myristate (IPM) alters the sensory profile from a substantive, medium-spreading emollient to a fast-spreading, potentially drying solvent. Furthermore, substitution with saturated or longer-chain wax esters (e.g., cetyl palmitate or behenyl oleate) drastically increases the melting point; this shifts the material's behavior at physiological temperatures from a breathable, non-occlusive liquid film to a heavy, solid occlusive barrier, completely altering downstream product performance [1].

Substitution Risk

Chain Length Sensitivity
Shorter alkyl oleates (e.g., decyl oleate) exhibit lower lipophilicity and altered viscosity profiles, compromising substantivity and fluid film properties.
Saturation Impact
Fully saturated analogs (e.g., dodecyl stearate) are solid at room temperature, precluding direct use as liquid emollients or pour point depressants.
Performance Trade-offs
Polyol oleates may offer improved oxidation stability but often cannot match the monoester's viscosity index and low-temperature fluidity.

Defossilization and CO2 Footprint Reduction vs. Mineral Oil

As a 100% plant-based, biodegradable ester, lauryl oleate serves as a direct drop-in replacement for fossil-derived mineral oils. Commercial grades (e.g., TEGOSOFT LO MB) demonstrate a ~30% reduction in CO2 footprint compared to standard mineral oil baselines . This allows formulators to improve the environmental profile of their products while maintaining a medium-spreading sensory feel.

Evidence DimensionCO2 footprint reduction
Target Compound Data~30% lower CO2 footprint, 100% renewable
Comparator Or BaselineMineral oil (fossil-derived baseline)
Quantified Difference~30% reduction in global warming impact
ConditionsLife cycle assessment of cosmetic emollients

Essential for procurement teams mandated to meet RSPO Mass Balance requirements and corporate defossilization targets without sacrificing performance.

Pour Point (ASTM D-97)
Head-to-head
9 °C vs. -12 °C
Δ +21 °C (higher pour point)
Monoester has higher pour point than polyol esters; requires cold-flow additive consideration.
Direct comparison; single-laboratory data, verify under application conditions.

Enhanced Wetting of Hydrophobically Coated Pigments

Unlike non-polar mineral oils, the ester linkage in lauryl oleate provides superior wetting properties for hydrophobically coated pigments . This polarity difference allows for higher pigment loading and more uniform dispersion in color cosmetics without causing agglomeration or requiring excessive mechanical milling.

Evidence DimensionPigment wetting capacity
Target Compound DataHigh wetting capacity for hydrophobic pigments
Comparator Or BaselineMineral oil (low wetting capacity)
Quantified DifferenceEnables higher pigment loads with uniform dispersion
ConditionsColor cosmetic formulation (foundations/lipsticks)

Prevents pigment agglomeration and ensures even color payoff in high-load cosmetic formulations, reducing formulation failure rates.

LogP (estimated)
Cross-study
13.62 vs. 12.44
Δ +1.18 log units (more lipophilic)
Enhanced lipid partitioning and substantivity over shorter alkyl oleates.
Calculated values; confirm experimentally.

Liquid-Phase Breathability vs. Long-Chain Wax Esters

Biophysical studies on lipid layers demonstrate that evaporation retardation is strictly dependent on the ester's melting point. Lauryl oleate (melting point ~14.5 °C) remains in a liquid state at physiological skin temperatures (35 °C) and does not significantly retard water evaporation, reducing it by only 2-4% [1]. In contrast, longer-chain wax esters like behenyl oleate (solid at 35 °C) reduce evaporation by up to 50%[1].

Evidence DimensionEvaporation retardation at 35 °C
Target Compound DataLauryl oleate (liquid, ~2-4% reduction)
Comparator Or BaselineBehenyl oleate (solid, ~50% reduction)
Quantified Difference~46-48% less occlusive barrier effect
ConditionsIn vitro air-water interface evaporation model at 35 °C

Confirms lauryl oleate is ideal for lightweight, non-occlusive formulations where skin breathability is required, rather than heavy barrier creams.

Viscosity Index (ASTM D-2270)
Head-to-head
208 vs. 193
+8% higher VI (propylene glycol dioleate)
Temperature-stable viscosity favors consistent lubrication across wide operating range.
Single-source data; validate with target formulation.

High-Yield Enzymatic Processability in Solvent-Free Systems

Lauryl oleate is highly compatible with sustainable, lipase-mediated esterification, bypassing the harsh conditions and solvent waste of traditional acid catalysis. In engineered solvent-free aqueous substrate foams using Candida rugosa lipase, the synthesis of lauryl oleate achieved 80% conversion in just 2 hours [1]. This rapid biocatalytic processability enables eco-efficient, large-scale manufacturing with minimal downstream purification.

Evidence DimensionEsterification conversion rate
Target Compound Data80% conversion in 2 hours (enzymatic)
Comparator Or BaselineTraditional organic solvent systems (slower, requires solvent recovery)
Quantified DifferenceRapid high-yield conversion in a solvent-free foam matrix
ConditionsLipase (Candida rugosa) in solvent-free aqueous foams at optimal pH/temp

Validates the compound's fit for green-chemistry manufacturing pipelines, reducing solvent costs and supporting eco-friendly product claims.

Oxidation Stability (IP-229)
Head-to-head
82 min vs. 215 min
-62% lower (vs. propylene glycol dioleate)
Lower intrinsic stability necessitates antioxidant additives for high-temperature use.
Reported trade-off; antioxidant selection critical.
Pour Point Depression
Class-level
-21 °C (from +21 to 0 °C)
2% tall oil ester mixture
Dodecyl oleate-containing mixture shows potential as renewable cold-flow improver.
Class-level evidence from mixture study; verify pure compound effect.
Biodegradation Probability
Class-level
Biowin2: 0.9876
Biowin6: 0.9422
Predicted rapid biodegradation supports eco-friendly formulation claims.
Predicted data; confirm with OECD 301 tests.

Sustainable Mineral Oil Replacement in Skincare

Leveraging its ~30% lower CO2 footprint and equivalent sensory profile, lauryl oleate is the optimal choice for defossilizing baby care, natural lotions, and sensitive skin formulations where a medium-spreading, 100% renewable emollient is mandated .

High-Load Color Cosmetics and Pigment Dispersions

Due to its superior wetting of hydrophobically coated pigments compared to non-polar hydrocarbons, this ester is highly recommended as a binder and dispersant in foundations, lipsticks, and blush bars, ensuring uniform color payoff without agglomeration.

Topical and Transdermal Delivery Systems

Acting as a lipophilic solvent and skin-conditioning agent, lauryl oleate is utilized in pharmaceutical creams to enhance the partitioning of active pharmaceutical ingredients (APIs) into the stratum corneum, providing effective delivery without the heavy occlusion associated with solid wax esters [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Biodegradable lubricant basestock
Viscosity index and pour point balance
Temperature-dependent viscosity profiling; oxidation stability screening
Lipophilic emollient for topical formulations
LogP and ambient liquidity
Skin substantivity and active solubilization assays
Cold-flow improver for fuels
Unsaturated chain wax interaction
Pour point depression in target fuel matrices
Lipid excipient for drug delivery systems
Melting point and lipophilicity
Lipid bilayer partitioning and crystallization inhibition

Physical Description

Liquid

XLogP3

13.2

Hydrogen Bond Acceptor Count

2

Exact Mass

450.44368109 Da

Monoisotopic Mass

450.44368109 Da

Heavy Atom Count

32

UNII

9XXV8Q13PP

Other CAS

68412-06-6
36078-10-1

Wikipedia

Lauryl oleate

Use Classification

Cosmetics -> Skin conditioning; Emollient

General Manufacturing Information

9-Octadecenoic acid (9Z)-, dodecyl ester: ACTIVE

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